

Application Notes and Protocols for Statistical Analysis of HibTITER Immunogenicity Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *HibTITER*
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This document provides a detailed guide for the statistical analysis of immunogenicity data from clinical trials of the *Haemophilus influenzae* type b (Hib) conjugate vaccine, **HibTITER**. It includes protocols for key experiments, methods for data presentation, and a discussion of the underlying immunological pathways.

Introduction to HibTITER Immunogenicity

HibTITER is a conjugate vaccine designed to elicit a T-cell dependent immune response against the polyribosyribitol phosphate (PRP) capsule of *Haemophilus influenzae* type b, a leading cause of bacterial meningitis in young children.^{[1][2]} The vaccine consists of the PRP polysaccharide covalently linked to a carrier protein, CRM197 (a non-toxic mutant of diphtheria toxin).^[1] This conjugation is crucial as it converts the T-cell independent polysaccharide antigen into a T-cell dependent antigen, which is more immunogenic in infants and induces immunologic memory.^{[1][3]}

The primary measure of **HibTITER**'s immunogenicity is the serum concentration of anti-PRP IgG antibodies. A concentration of ≥ 0.15 $\mu\text{g}/\text{mL}$ is considered the threshold for short-term protection, while a concentration of ≥ 1.0 $\mu\text{g}/\text{mL}$ is indicative of long-term protection.^{[4][5]} Statistical analysis of immunogenicity data from clinical trials is essential to evaluate the vaccine's efficacy and to support regulatory submissions.

Experimental Protocols

Study Design and Vaccination Schedule

A typical clinical trial to evaluate the immunogenicity of **HibTITER** is a randomized, controlled study.[4] Healthy infants are enrolled and randomized to receive either **HibTITER** or a control vaccine. The standard vaccination schedule for infants is a primary series of three 0.5 mL doses administered at approximately 2, 4, and 6 months of age.[4]

Serum Sample Collection

Blood samples for the assessment of anti-PRP antibody concentrations are collected at baseline (before the first vaccination) and at a specified time point after the final vaccination of the primary series (e.g., one month after the third dose).

Measurement of Anti-PRP Antibody Concentrations by ELISA

The concentration of anti-PRP IgG antibodies in serum is quantified using a standardized enzyme-linked immunosorbent assay (ELISA).[5][6]

Materials:

- 96-well polystyrene ELISA plates
- PRP conjugated to a protein (e.g., human serum albumin) for coating
- Phosphate-buffered saline (PBS)
- Blocking buffer (e.g., PBS with 1% BSA)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Reference serum with a known concentration of anti-PRP IgG
- Test serum samples
- HRP-conjugated anti-human IgG secondary antibody

- TMB substrate
- Stop solution (e.g., 2N H₂SO₄)
- Microplate reader

Protocol:

- Coating: Coat the wells of a 96-well plate with a PRP-protein conjugate solution (e.g., 2 µg/mL in PBS) and incubate.[6]
- Washing: Wash the plate to remove unbound antigen.
- Blocking: Add blocking buffer to each well to prevent non-specific binding.
- Sample Incubation: Add diluted reference standards and test sera to the wells and incubate.
- Washing: Wash the plates to remove unbound antibodies.
- Secondary Antibody Incubation: Add HRP-conjugated anti-human IgG to each well and incubate.
- Washing: Wash the plates to remove unbound secondary antibody.
- Substrate Addition: Add TMB substrate to each well and incubate to allow for color development.
- Stopping Reaction: Add stop solution to each well.
- Reading: Measure the optical density at 450 nm using a microplate reader.
- Calculation: Calculate the concentration of anti-PRP IgG in the test samples by comparing their optical densities to the standard curve generated from the reference serum.

Statistical Analysis of Immunogenicity Data

A formal Statistical Analysis Plan (SAP) should be developed prior to the analysis of the data. This plan will prespecify the endpoints, analysis populations, and statistical methods to be

used.[7][8]

Analysis Populations

- Per-Protocol (PP) Set: Includes all subjects who received all vaccinations as scheduled and have valid immunogenicity data. This is typically the primary analysis population for immunogenicity.
- Intent-to-Treat (ITT) / Full Analysis Set (FAS): Includes all randomized subjects who received at least one dose of the vaccine.

Immunogenicity Endpoints

The primary immunogenicity endpoints for a **HibTITER** clinical trial include:

- The geometric mean concentration (GMC) of anti-PRP antibodies.
- The proportion of subjects achieving an anti-PRP antibody concentration of $\geq 0.15 \mu\text{g/mL}$.
- The proportion of subjects achieving an anti-PRP antibody concentration of $\geq 1.0 \mu\text{g/mL}$.

Statistical Methods

- Data Transformation: Anti-PRP antibody concentrations are typically log-transformed (natural or base 10) before statistical analysis to normalize the data distribution. Geometric mean concentrations are calculated by taking the anti-log of the mean of the log-transformed concentrations.
- Descriptive Statistics: Summarize anti-PRP antibody concentrations at each time point using GMCs and 95% confidence intervals. The number and percentage of subjects achieving the protective thresholds ($\geq 0.15 \mu\text{g/mL}$ and $\geq 1.0 \mu\text{g/mL}$) should also be presented.
- Inferential Statistics:
 - Comparison of GMCs: To compare GMCs between the **HibTITER** and control groups, a t-test can be performed on the log-transformed antibody concentrations.

- Comparison of Proportions: The proportion of subjects achieving protective antibody levels can be compared between groups using the Chi-square test or Fisher's exact test.
- Non-inferiority Analysis: If the trial is designed to show that **HibTITER** is not inferior to a licensed Hib vaccine, a non-inferiority analysis will be performed on the primary endpoint(s). This involves calculating the difference in the endpoint between the two groups and comparing the confidence interval of this difference to a prespecified non-inferiority margin.

Data Presentation

Quantitative immunogenicity data should be summarized in clear and well-structured tables.

Table 1: Summary of Anti-PRP Antibody Concentrations Pre- and Post-Vaccination

Time Point	N	Geometric Mean Concentration (GMC) ($\mu\text{g/mL}$) [95% CI]
Pre-vaccination	100	0.05 [0.04, 0.06]
Post-vaccination	100	5.20 [4.50, 6.00]

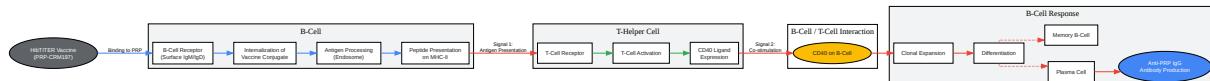
Table 2: Proportion of Subjects Achieving Protective Anti-PRP Antibody Concentrations Post-Vaccination

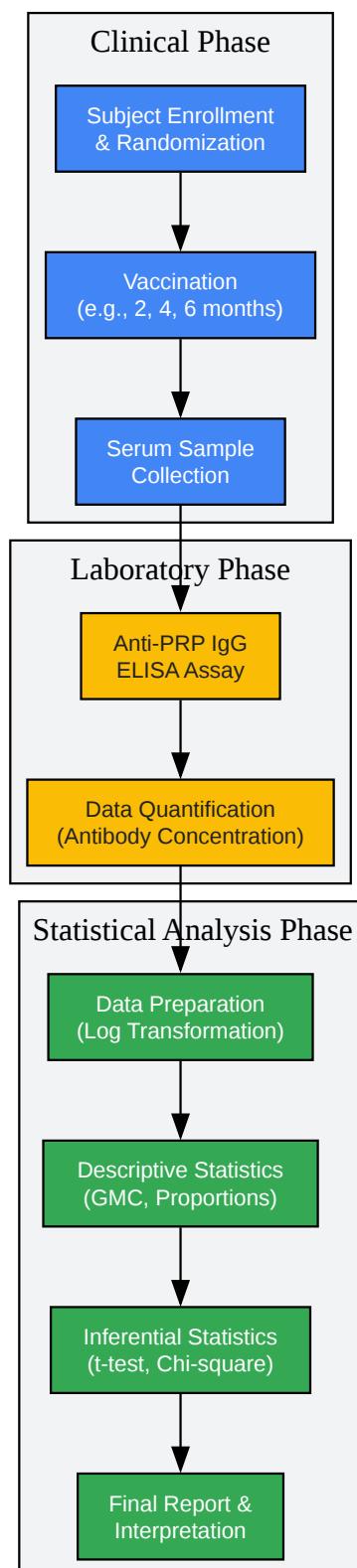
Antibody Concentration Threshold	N	Number of Responders	Percentage of Responders (%) [95% CI]
$\geq 0.15 \mu\text{g/mL}$	100	98	98.0 [93.0, 99.8]
$\geq 1.0 \mu\text{g/mL}$	100	92	92.0 [85.0, 96.0]

Visualizations

T-Cell Dependent B-Cell Activation by HibTITER

The following diagram illustrates the proposed mechanism of T-cell dependent B-cell activation by the **HibTITER** conjugate vaccine.[\[9\]](#)[\[10\]](#)[\[11\]](#)



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- To cite this document: BenchChem. [Application Notes and Protocols for Statistical Analysis of HibTITER Immunogenicity Data]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1179839#statistical-analysis-of-hibtiter-immunogenicity-data>]

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